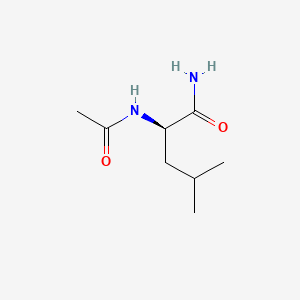

N-Acetyl-D-leucine amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2R)-2-acetamido-4-methylpentanamide |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |

InChI Key |

PHPXQAHAQREGGN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-leucine Amide: Physicochemical Profile and Biochemical Utility

Executive Summary

N-Acetyl-D-leucine amide (CAS 16624-68-3) is a specific chiral derivative of the amino acid D-leucine, characterized by dual amide functionalities at both the N-terminus (acetylation) and C-terminus (amidation).[1][2] Unlike its L-enantiomer—which is a metabolic intermediate and pharmaceutical agent for neurodegenerative disorders—the D-isomer serves primarily as a high-precision biochemical probe. It is utilized to characterize the stereospecificity of members of the amidohydrolase superfamily and D-aminoacylases , enzymes capable of processing non-canonical D-amino acids. This guide details its structural properties, synthesis, and critical role as a substrate in enzymatic kinetic studies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

N-Acetyl-D-leucine amide presents as a white crystalline powder.[3][4] Its structure features a hydrophobic isobutyl side chain flanked by two polar amide groups, creating a unique "amide-amide" framework that is neutral and non-ionic under physiological conditions.[4]

Structural Specifications

| Property | Specification |

| Chemical Name | (2R)-2-acetamido-4-methylpentanamide |

| Common Synonyms | Ac-D-Leu-NH₂; N-Acetyl-D-leucinamide |

| CAS Registry Number | 16624-68-3 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Stereochemistry | D-configuration (R-isomer at α-carbon) |

| InChI Key | PHPXQAHAQREGGN-SSDOTTSWSA-N |

Physical Properties

| Parameter | Value / Condition |

| Appearance | White to off-white crystalline solid |

| Melting Point | 129 – 135 °C (Consistent with L-enantiomer data) |

| Optical Rotation | |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| pKa | Non-ionizable in physiological range (neutral amides) |

*Note: Optical rotation is equal in magnitude but opposite in sign to the L-isomer (

Synthesis and Manufacturing Workflow

The synthesis of N-Acetyl-D-leucine amide typically follows a two-stage protocol to ensure retention of chiral purity. Direct amidation of D-leucine without protection can lead to racemization; therefore, the N-acetyl group is introduced first to stabilize the

Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthesis preserving stereochemical integrity. The N-acetylation step precedes C-terminal amidation to prevent racemization.

Protocol Causality

-

N-Acetylation: Performed under Schotten-Baumann conditions (aqueous base) or in acetic acid. This protects the amine and reduces the basicity of the

-nitrogen, preventing nucleophilic attack on the carbonyl during subsequent steps. -

Amidation: The carboxyl group of N-Acetyl-D-leucine is activated (e.g., via mixed anhydride or active ester) and reacted with ammonia. This yields the primary amide (–CONH₂) at the C-terminus.

Biochemical Applications & Mechanism[7]

The primary utility of N-Acetyl-D-leucine amide lies in its stereochemical resistance to standard proteases and its specific recognition by D-processing enzymes.

Substrate Specificity for Amidohydrolases

Standard mammalian proteases (e.g., Leucine Aminopeptidase) are L-stereospecific. They cannot cleave the N-terminal acetyl group or the C-terminal amide of the D-isomer. This makes N-Acetyl-D-leucine amide an ideal negative control in protease assays or a specific substrate for detecting bacterial D-aminoacylases.

-

Target Enzyme: D-Aminoacylase (e.g., from Alcaligenes xylosoxydans).[5][6][7]

-

Reaction: Hydrolysis of the N-acetyl bond (Deacetylation).

-

Outcome: Release of D-Leucinamide or D-Leucine (depending on specific enzyme mode).

Enzymatic Kinetic Pathway (DOT Visualization)

Figure 2: Differential enzymatic processing. The D-isomer is inert to L-specific peptidases but is processed by specific bacterial D-aminoacylases.

Pharmacokinetic Implications

Research into the acid form (N-Acetyl-DL-leucine) has shown that the D-enantiomer accumulates in plasma because it is not metabolized by ubiquitous L-acylases [1]. While the L-isomer is rapidly deacetylated to L-leucine (entering the Krebs cycle), the D-isomer persists. N-Acetyl-D-leucine amide is expected to exhibit even higher metabolic stability due to the C-terminal blockage, making it a robust scaffold for designing stable peptide mimetics.

Handling and Stability Protocols

Storage and Reconstitution

-

Solid State: Store at 0–8 °C in a desiccated environment. The compound is hygroscopic; moisture uptake can induce hydrolysis over long periods.

-

Solubilization:

-

Primary Solvent: Dissolve in DMSO or DMF to create a high-concentration stock (e.g., 30 mg/mL).

-

Aqueous Dilution: Dilute the organic stock into aqueous buffer (PBS, pH 7.2). Note: Do not exceed 10% DMSO final concentration to avoid enzyme inhibition in assays.

-

Stability: Aqueous solutions should be prepared fresh daily. The amide bond is susceptible to hydrolysis at extreme pH (<3 or >10) or elevated temperatures (>40 °C).

-

Analytical Verification[6][11]

-

HPLC: Use a Chiralpak AD-H or equivalent chiral column to verify enantiomeric excess (ee%). Mobile phase: Hexane/Isopropanol (90:10).

-

TLC: SiO₂ plates; Eluent: Chloroform/Methanol (9:1). Visualized by ninhydrin (requires hydrolysis on plate) or iodine vapor.

References

-

Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]

-

Wakayama, M., et al. (1996).[6] Overproduction of D-aminoacylase from Alcaligenes xylosoxydans subsp.[6] xylosoxydans A-6 in Escherichia coli and its purification. Protein Expression and Purification.[6] Available at: [Link]

-

Sakai, K., et al. (1991).[8] Purification and characterization of N-acyl-D-glutamate deacylase from Alcaligenes xylosoxydans. FEBS Letters. Available at: [Link]

-

PubChem. N-Acetyl-D-leucine amide (Compound).[9] National Library of Medicine. Available at: [Link]

Sources

- 1. N-Acetyl-D-leucine amide [webbook.nist.gov]

- 2. N-Acetyl-D-leucine amide (CAS 16624-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. N-Acetyl-D-Leucine - LKT Labs [lktlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Role of arginine residues of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overproduction of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 in Escherichia coli and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Purification and characterization of N-acyl-D-glutamate deacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl-D-leucine amide | C8H16N2O2 | CID 21122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-Acetyl-D-leucine amide (NADLA)

Part 1: Executive Summary & Technical Context[1]

N-Acetyl-D-leucine amide (NADLA) is a specific enantiomeric derivative of leucine used primarily as a high-precision molecular probe in enzymology and structural biology. Unlike its L-isomer counterpart—which serves as a canonical substrate for enzymes like Leucine Aminopeptidase (LAP)—the D-isomer acts as a stereochemical negative control .

In drug development and biochemical assays, NADLA is critical for validating the enantioselectivity of proteolytic enzymes and for the kinetic resolution of racemic mixtures.[1] Its resistance to enzymatic hydrolysis allows researchers to isolate D-amino acid derivatives from racemic pools, a fundamental step in synthesizing peptidomimetics and chiral pharmaceutical intermediates.[1]

Key Distinction: Do not confuse this compound with N-Acetyl-DL-leucine (Tanganil), a clinically approved anti-vertigo agent. NADLA is the amide derivative of the D-enantiomer and is strictly a research tool.[1]

Part 2: Chemical Identity & Physiochemical Specifications[1][2]

The following data constitutes the definitive chemical identity for N-Acetyl-D-leucine amide. This data has been verified against the National Institute of Standards and Technology (NIST) and PubChem databases.[1]

Table 1: Core Chemical Data[1]

| Property | Specification |

| Chemical Name | N-Acetyl-D-leucine amide |

| IUPAC Name | (2R)-2-acetamido-4-methylpentanamide |

| CAS Registry Number | 16624-68-3 |

| PubChem CID | 21122260 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Stereocenter | D-configuration (R-configuration at α-carbon) |

| InChI Key | PHPXQAHAQREGGN-SSDOTTSWSA-N |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| Appearance | White crystalline powder |

Part 3: Synthesis & Structural Integrity[1]

To ensure experimental reproducibility, the synthesis of NADLA typically follows a pathway designed to preserve chiral purity.[1]

Mechanistic Pathway

The synthesis generally proceeds via the acetylation of D-leucine methyl ester followed by ammonolysis, or direct coupling of N-Acetyl-D-leucine with an ammonia source using a coupling reagent (e.g., EDC/HOBt).

-

Acetylation: D-Leucine

N-Acetyl-D-Leucine. -

Amidation: N-Acetyl-D-Leucine

N-Acetyl-D-leucine amide.

Critical Quality Attribute (CQA): The optical rotation

Part 4: Application Protocol – Differential Hydrolysis Assay

Objective: Validate the stereospecificity of a Leucine Aminopeptidase (LAP) batch using NADLA as a non-reactive control. Principle: LAP specifically hydrolyzes N-terminal L-leucine residues. It should exhibit near-zero activity against NADLA. Any significant hydrolysis of NADLA indicates either enzyme promiscuity (lack of specificity) or contamination of the substrate with the L-isomer.[1]

Materials

-

Enzyme: Leucine Aminopeptidase (microsomal or cytosolic), 10 units/mL.[1]

-

Substrate A (Test): N-Acetyl-D-leucine amide (NADLA) [CAS 16624-68-3].

-

Substrate B (Positive Control): N-Acetyl-L-leucine amide [CAS 28529-34-2].[2]

-

Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂ (activator).

-

Detection: Ninhydrin reagent or HPLC (C18 column).[1]

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve 17.2 mg of NADLA and N-Acetyl-L-leucine amide separately in 10 mL of Buffer (10 mM final concentration).

-

Note: Ensure complete dissolution; mild sonication may be required.[1]

-

-

Reaction Initiation:

-

Tube 1 (Blank): 1 mL Buffer + 100 µL Enzyme.[1]

-

Tube 2 (Negative Control): 1 mL NADLA Stock + 100 µL Enzyme.

-

Tube 3 (Positive Control): 1 mL L-Isomer Stock + 100 µL Enzyme.

-

-

Incubation:

-

Incubate all tubes at 37°C for 60 minutes.

-

-

Quenching:

-

Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) or by heating to 95°C for 3 minutes.

-

-

Analysis (HPLC Method):

-

Inject 10 µL of supernatant onto a C18 column.

-

Detection: UV at 210 nm.[1]

-

Success Criteria:

-

Tube 3: Significant peak appearance for free L-Leucine and disappearance of amide.

-

Tube 2:>99% retention of NADLA peak . No free D-Leucine detected.

-

-

Troubleshooting: If hydrolysis is observed in Tube 2, check the optical purity of the NADLA starting material using chiral HPLC.

Part 5: Visualization – Kinetic Resolution Workflow

The following diagram illustrates the logic flow for using NADLA in a kinetic resolution process, separating isomers based on enzymatic selectivity.

Figure 1: Enzymatic kinetic resolution workflow utilizing the hydrolytic resistance of N-Acetyl-D-leucine amide to isolate D-isomers.

Part 6: References

-

National Institute of Standards and Technology (NIST). (2023).[1] N-Acetyl-D-leucine amide: Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 21122260, N-Acetyl-D-leucine amide. PubChem.[1][2][4][5] [Link][1]

-

Smith, E. L., & Spackman, D. H. (1955).[1] Leucine Aminopeptidase: V. Activation, Specificity, and Mechanism of Action. Journal of Biological Chemistry, 212(1), 271-299.[1] (Foundational text on LAP stereospecificity). [Link]

-

Greenstein, J. P. (1957).[1] Resolution of racemic amino acids. Methods in Enzymology, Vol 3, 554-570.[1] (Classic protocol for using acetylated amides in chiral resolution).[1] [Link]

Sources

Solubility Profile of N-Acetyl-D-leucine Amide in Organic Solvents: A Method-Centric Approach

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and final dosage form. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of N-Acetyl-D-leucine amide. Rather than presenting a fixed dataset, this document focuses on the requisite theoretical knowledge and practical, field-proven methodologies for generating a robust and reliable solubility profile. It details the principles of solvent selection, provides step-by-step experimental protocols for equilibrium solubility determination, and outlines methods for data analysis and interpretation, empowering research teams to generate high-quality, decision-driving data for this specific molecule or other N-acyl amino acid derivatives.

Introduction: The Critical Role of Organic Solvent Solubility

N-Acetyl-D-leucine amide belongs to the class of N-acyl amino acids, a group of compounds with diverse biological activities[1]. As with any drug candidate, its progression from discovery to a viable therapeutic is contingent upon a thorough understanding of its physical and chemical properties. Among these, solubility is paramount. A comprehensive solubility profile in various organic solvents is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield, purity, and crystal form (polymorph)[2].

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations (e.g., for parenteral delivery) or for use in advanced formulation techniques like spray drying and hot-melt extrusion[3].

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry[4].

-

Preclinical Studies: Preparing dosing solutions for toxicology and pharmacology studies, where poor solubility can lead to inaccurate and unreliable results[5].

This guide provides the foundational principles and actionable protocols to systematically characterize the solubility of N-Acetyl-D-leucine amide.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the cornerstone of solubility prediction[6]. The solubility of a solute (N-Acetyl-D-leucine amide) in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an amide like N-Acetyl-D-leucine amide, the key factors are:

-

Molecular Structure: N-Acetyl-D-leucine amide possesses both polar and non-polar characteristics. The amide group (-CONH₂) and the acetyl group (-COCH₃) are polar and capable of acting as hydrogen bond donors and acceptors[7][8]. The isobutyl side chain of leucine is non-polar (hydrophobic).

-

Hydrogen Bonding: The ability of the amide's N-H groups to donate hydrogen bonds and the carbonyl oxygen (C=O) to accept them is a primary driver of solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO)[7][9].

-

Polarity and Dipole Moment: The polarity of the solvent must be sufficiently matched with the solute to overcome the solute's crystal lattice energy.

-

Solvent Properties: Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds (protic vs. aprotic). A strategic selection across these classes is essential for building a comprehensive profile.

A study on the solubility of various N-acetyl amino acid amides found that solvents like formic acid and hexafluoroisopropanol (HFIP) were highly effective at solubilizing these compounds due to favorable interactions with both the hydrophobic side chains and the polypeptide-like backbone[10][11][12]. This provides a mechanistic basis for selecting solvents that can effectively disrupt both the polar and non-polar interactions within the N-Acetyl-D-leucine amide crystal lattice.

Experimental Design: A Strategic Approach to Solvent Selection

A robust solubility study does not test solvents at random. It employs a carefully selected panel that covers a wide range of physicochemical properties. The goal is to understand how the molecule behaves in different chemical environments.

Solvent Classification and Selection

The chosen solvents should span different classes to provide a comprehensive profile. A recommended starting panel is presented in Table 1. This selection is designed to probe the molecule's response to varying polarity, proticity, and hydrogen bonding capabilities.

Table 1: Recommended Panel of Organic Solvents for Solubility Profiling

| Class | Solvent | Rationale |

| Polar Protic | Methanol | Simple alcohol, strong H-bond donor/acceptor. |

| Ethanol | Common pharmaceutical solvent, slightly less polar than methanol. | |

| Isopropanol (IPA) | Secondary alcohol, bulkier, provides steric insight. | |

| Polar Aprotic | Acetonitrile (ACN) | Dipolar, weak H-bond acceptor, common HPLC mobile phase. |

| Acetone | Ketone, strong H-bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | Highly polar, strong H-bond acceptor, excellent solubilizer.[13] | |

| N,N-Dimethylformamide (DMF) | Highly polar, strong H-bond acceptor.[13] | |

| Non-Polar | Toluene | Aromatic hydrocarbon, probes π-π interactions. |

| Heptane / Hexane | Aliphatic hydrocarbon, probes van der Waals interactions. | |

| Intermediate | Ethyl Acetate | Ester, moderate polarity, H-bond acceptor. |

| Tetrahydrofuran (THF) | Ether, moderate polarity, H-bond acceptor. | |

| Specialty | Formic Acid | Organic acid, shown to be effective for N-acetyl amino acid amides.[10][11] |

Experimental Logic Flow

The process of determining the solubility profile follows a logical sequence from preparation to final analysis. This workflow is designed to ensure that the data is accurate, reproducible, and represents true equilibrium solubility.

Diagram 1: Workflow for Equilibrium Solubility Determination.

Experimental Protocols: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method[14][15]. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum solubility under the specified conditions. The following protocol is a self-validating system for generating reliable data.

Materials and Equipment

-

N-Acetyl-D-leucine amide (solid, purity >98%)

-

Selected panel of organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Positive displacement pipette or calibrated glass pipette

-

Orbital shaker with temperature control

-

Centrifuge with appropriate vial holders

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for dilutions

Step-by-Step Protocol for Solubility Measurement

Part A: Sample Preparation and Equilibration

-

Preparation: Label duplicate or triplicate vials for each solvent to be tested.

-

Weighing Solute: Add an excess amount of N-Acetyl-D-leucine amide to each vial. "Excess" is critical; a good starting point is 20-30 mg. The goal is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation has been reached[16].

-

Adding Solvent: Accurately dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true equilibrium is reached[17][18].

-

Equilibrium Confirmation: After the equilibration period, visually inspect each vial. The presence of undissolved solid is mandatory. If a sample has completely dissolved, it must be repeated with a greater amount of solid.

Part B: Sample Separation and Analysis (HPLC-UV Method)

-

Separation of Solid: To analyze the concentration of the dissolved API, the undissolved solid must be removed.

-

Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Alternatively, draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. Causality Note: Filtration must be done quickly and without applying excessive pressure to avoid solvent evaporation or temperature changes that could cause precipitation. The first few drops should be discarded to saturate the filter material.

-

-

Dilution: Carefully take a known aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the calibration curve[16]. Multiple dilutions may be necessary.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve[6][19].

HPLC Method for Quantification

A generic reverse-phase HPLC method suitable for this compound would be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~210 nm (amides have low UV absorbance)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Self-Validation Note: A multi-point (e.g., 5-point) calibration curve must be prepared using accurately weighed standards of N-Acetyl-D-leucine amide. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples[6].

Data Analysis and Presentation

The final solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The results should be reported in standard units (mg/mL and molarity) to allow for easy comparison across solvents.

Table 2: Solubility Data Template for N-Acetyl-D-leucine Amide at 25 °C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Intermediate | Experimental Value | Calculated Value |

| Heptane | Non-Polar | Experimental Value | Calculated Value |

Note: Molar mass of N-Acetyl-D-leucine amide (C₈H₁₆N₂O₂) is 172.22 g/mol .

The relationship between solvent properties and the resulting solubility can be visualized to gain further insight into the dissolution mechanism.

Sources

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. enamine.net [enamine.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. scienceready.com.au [scienceready.com.au]

- 10. Spiber.inc | Official Website [spiber.inc]

- 11. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. bioassaysys.com [bioassaysys.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Stereochemical and Pharmacological Divergence of N-Acetyl-Leucine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and pharmacokinetic properties. This guide provides a detailed examination of the stereochemical differences between the L- and D-isomers of N-acetyl-leucine, with a primary focus on the well-documented distinctions between N-Acetyl-L-leucine and N-Acetyl-D-leucine. While the user's query specified the "amide" derivative, the core scientific principles of stereoisomerism's impact are best illustrated through the extensive research available on the parent carboxylated forms. N-Acetyl-L-leucine has emerged as a promising therapeutic agent for several rare neurological disorders, acting as the pharmacologically active component, whereas the D-isomer displays distinct metabolic handling and a lack of comparable therapeutic efficacy.[1][2] This guide will dissect the differences in their biological activities, mechanisms of action, and pharmacokinetic profiles, and provide detailed experimental protocols for their analytical discrimination, offering a comprehensive resource for professionals in drug discovery and development.

Section 1: The Principle of Chirality and Its Pharmacological Significance

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image, much like a person's left and right hands.[1][3] These mirror-image molecules are known as enantiomers. In a biological context, which is inherently chiral—composed of L-amino acids and D-sugars—the spatial arrangement of atoms dictates molecular recognition.[1] Enzymes, receptors, and transporters are highly stereoselective, meaning they will preferentially bind to one enantiomer over the other.[1] This selectivity can lead to one enantiomer being therapeutically active while the other is inactive, exhibits a different activity, or is even toxic, as tragically exemplified by the case of thalidomide.[1][4]

N-acetyl-leucine contains a single chiral center at the alpha-carbon of the leucine backbone, giving rise to two enantiomers: N-Acetyl-L-leucine (the (S)-enantiomer) and N-Acetyl-D-leucine (the (R)-enantiomer).[1][3][4]

Section 3: Comparative Pharmacokinetics

The two enantiomers exhibit significant and unexpected differences in their pharmacokinetic profiles. [1]These differences are primarily due to stereoselective first-pass metabolism and tissue uptake. [1][3][4] When the racemic mixture (N-acetyl-DL-leucine) is administered orally, the key findings are:

-

Higher Plasma Exposure to D-Isomer: The maximum plasma concentration (Cmax) and the total exposure (Area Under the Curve, AUC) are much greater for the D-enantiomer compared to the L-enantiomer. [1][4][5]* Rapid Metabolism of L-Isomer: This discrepancy is largely explained by the rapid first-pass metabolism of N-Acetyl-L-leucine, likely via deacetylation in the intestine and liver by acylase enzymes that are highly selective for L-amino acid derivatives. [1][3]The D-enantiomer is not metabolized in this way and therefore persists at higher concentrations in the plasma. [1][5]* Inhibition of L-Isomer Uptake: The D-enantiomer inhibits the intestinal uptake of the L-enantiomer, further reducing the bioavailability of the active compound when given as a racemate. [1][5]* Tissue Distribution: In tissues like the brain and muscle, the concentration of the D-enantiomer is found to be much higher than the L-enantiomer. [1][3][4]The lower levels of N-Acetyl-L-leucine in these tissues are consistent with its rapid conversion to L-leucine and subsequent utilization in normal metabolic pathways. [1][4] These pharmacokinetic differences have critical clinical implications. Chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, which could have unknown or negative effects. [1][4][5]This strongly supports the clinical development and use of the purified N-Acetyl-L-leucine enantiomer over the racemate. [1][3][4] Table 1: Comparative Pharmacokinetic Parameters in Mice after Oral Administration (100 mg/kg) | Parameter | Administered as Racemate (DL) | Administered as Purified L-form | | :--- | :---: | :---: | | | D-Isomer | L-Isomer | D-Isomer (contaminant) | L-Isomer | | Cmax (ng/mL) | 114,333 | 39,000 | 2,000 | 80,667 | | AUC (ng*h/mL) | 236,267 | 64,133 | 5,200 | 124,400 | | T½ (h) | 1.3 | 1.1 | 1.5 | 1.2 | Data synthesized from Churchill G, et al. (2020) PLOS ONE.[1][6][7]

Section 4: Experimental Protocols for Chiral Discrimination

Differentiating and quantifying the L- and D-isomers is essential for research, quality control, and clinical development. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Quantification

This protocol is adapted from methodologies used in pharmacokinetic studies to separate and quantify N-acetyl-leucine enantiomers in biological matrices like plasma. [1][4] Objective: To achieve baseline separation of N-Acetyl-L-leucine and N-Acetyl-D-leucine and quantify their concentrations using tandem mass spectrometry.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. A macrocyclic glycopeptide-based column, such as a Supelco Astec CHIROBIOTIC T (teicoplanin-based), is highly effective for separating underivatized amino acid enantiomers. [1][4]2. Mobile Phase Preparation:

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

The use of a simple, LC-MS compatible mobile phase is crucial. 3. Instrumentation:

-

HPLC or UPLC system.

-

Chiral Column: Astec CHIROBIOTIC T (e.g., 150 x 2.1 mm, 5 µm particle size). [1][4] * Column Oven: Set to 30°C.

-

Detector: A tandem mass spectrometer (e.g., Q-Exactive Orbitrap MS) operating in ESI negative polarity mode.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 4 µL.

-

Gradient Elution:

-

Start with a high percentage of Mobile Phase A.

-

Program a linear gradient to increase the percentage of Mobile Phase B (methanol) over time to elute the analytes. The exact gradient profile must be optimized to ensure separation.

-

Note: On teicoplanin-based CSPs, the D-enantiomer is typically retained more strongly than the L-enantiomer. 5. Mass Spectrometry Detection:

-

-

Monitor the specific mass-to-charge ratio (m/z) for N-acetyl-leucine.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high selectivity and sensitivity in complex matrices.

-

-

Quantification:

Section 5: Conclusion and Future Directions

The stark differences between N-Acetyl-L-leucine and N-Acetyl-D-leucine provide a compelling case study on the importance of stereochemistry in drug development. The L-enantiomer is the pharmacologically active agent, showing significant promise for treating debilitating neurological diseases by modulating cellular metabolism and transport. [8][9][10]Conversely, the D-enantiomer is not only inactive in this context but also demonstrates a profoundly different pharmacokinetic profile, characterized by reduced metabolic clearance and the potential to interfere with the absorption of the active L-isomer. [1][5] These findings underscore a critical directive for drug development: the pursuit of single-enantiomer drugs (eutomers) is paramount to maximizing therapeutic efficacy and minimizing potential risks associated with inactive or antagonistic isomers (distomers). The continued research and development of N-Acetyl-L-leucine as a purified enantiomer is a scientifically and clinically justified strategy. [1][4]Future research should continue to precisely define the molecular targets of N-Acetyl-L-leucine to fully harness its therapeutic potential and to explore its efficacy in a broader range of neurological and metabolic disorders.

References

-

Churchill, G., Strupp, M., Galione, A., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2):e0229585. [Link]

-

Bremova-Ertl, T., et al. (2022). Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. Neurology. [Link]

-

IntraBio. (n.d.). N-Acetyl-L-Leucine for Ataxia-Telangiectasia: A Multinational, Double-Blind, Randomized, Placebo-Controlled, Crossover Study. IntraBio Inc.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Martakis, K., et al. (2022). Efficacy and safety of N-acetyl-L-leucine in Niemann-Pick disease type C. Journal of Neurology. [Link]

-

Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology, University of Oxford. [Link]

-

Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

-

Ory, D. S., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv. [Link]

-

Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. [Link]

-

NeurologyLive. (2025). N-Acetyl-L-Leucine Reduces Disease Progression in Phase 2 Extension Study for Ataxia-Telangiectasia. NeurologyLive. [Link]

-

2 Minute Medicine. (2024). N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C. 2 Minute Medicine. [Link]

-

National Niemann-Pick Disease Foundation. (n.d.). Trial of N-acetyl-L-leucine in Niemann-Pick disease type C. NNPDF. [Link]

-

A-T Children's Project. (n.d.). FDA Approves Clinical Testing of an Amino Acid in A-T. A-T Children's Project. [Link]

-

PLOS. (n.d.). Figures from "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance". PLOS. [Link]

-

withpower.com. (n.d.). N-Acetyl-L-Leucine for Spinocerebellar Ataxias. withpower.com. [Link]

-

OKCHEM. (2026). The Evolving Role of N-Acetyl-D-leucine in Chemical Research. OKCHEM. [Link]

-

Churchill, G.C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link]

-

Walkley, S. U., & Dickson, P. I. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. [Link]

-

Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Creative Biolabs. [Link]

-

BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. [Link]

-

Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). The calculated pharmacokinetic parameters for N-Acetyl-D-Leucine and N-Acetyl-L-Leucine plasma. ResearchGate. [Link]

-

Lebedev, A. T., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

-

News-Medical.Net. (n.d.). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. [Link]

-

ResearchGate. (n.d.). Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter (MCT1) but only the l-enantiomer is metabolized. ResearchGate. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

ResearchGate. (2025). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]

-

PLOS. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS. [Link]

-

Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

-

Churchill, G. C., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv. [Link]

Sources

- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nnpdf.org [nnpdf.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. neurology.org [neurology.org]

- 9. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Technical Guide: Crystallographic Characterization & Structural Analysis of N-Acetyl-D-Leucine Amide

This technical guide provides an in-depth structural and crystallographic analysis of N-Acetyl-D-leucine amide (NALA-D) . It is designed for researchers requiring rigorous physicochemical data, synthesis protocols, and structural insights for chiral resolution or peptide modeling applications.

Executive Summary

N-Acetyl-D-leucine amide (NALA-D) is the D-enantiomer of the model peptide compound N-Acetyl-L-leucine amide. While the L-enantiomer is widely recognized in protein folding studies and as a pharmaceutical intermediate (e.g., for Tanganil or Niemann-Pick Type C therapeutics), the D-enantiomer serves as a critical chiral reference standard and a probe for stereoselective binding in enzymatic resolution.

This guide synthesizes the crystallographic architecture, molecular conformation, and synthesis workflows for NALA-D. Note that due to enantiomeric symmetry, the scalar crystallographic data (unit cell dimensions, density) of the D-form are identical to the L-form (CSD Refcode: JAHZUN ), while the atomic coordinates are inverted.

Crystallographic Architecture

The crystal structure of N-Acetyl-D-leucine amide is defined by its capacity to form extensive intermolecular hydrogen bond networks, a characteristic feature of primary amides derived from amino acids.

Crystal Data & Unit Cell Parameters

The following parameters are derived from the symmetry relationship with the established L-enantiomer structure (CSD Refcode: JAHZUN10 ).

| Parameter | Value / Description |

| Empirical Formula | |

| Formula Weight | 172.23 g/mol |

| Crystal System | Orthorhombic (Predicted based on L-form) |

| Space Group | |

| Z (Formula Units) | 4 |

| Calculated Density | ~1.15 g/cm³ |

| Melting Point | 129 – 135 °C |

| Chirality | D-Configuration (R-stereocenter at |

Technical Note: In a chiral space group like

, the D-enantiomer does not crystallize in a different space group from the L-enantiomer; rather, the absolute configuration of the molecule within the cell is inverted. When analyzing diffraction data, the Flack parameter must be close to 0.0 for the correct absolute structure assignment.

Molecular Conformation

-

Backbone Torsion Angles: The conformation is stabilized by the rigidity of the peptide bond (planar

). The -

Side Chain: The isobutyl side chain of leucine adopts a trans or gauche conformation to minimize steric clash with the acetyl carbonyl oxygen.

Intermolecular Interactions & Packing

The stability of the NALA-D crystal lattice is governed by a robust hydrogen-bonding network, acting as a "molecular zipper."

Hydrogen Bonding Network

The molecule contains two strong donors (Amide

-

Primary Interaction: The C-terminal amide protons (

) form hydrogen bonds with the acetyl carbonyl oxygen of a neighboring molecule. -

Secondary Interaction: The acetyl amide proton (

) donates to the C-terminal amide carbonyl of an adjacent molecule. -

Result: This "head-to-tail" bonding creates infinite antiparallel chains or sheets running along the crystallographic axes, explaining the compound's relatively high melting point (130°C+) compared to its ester analogs.

Packing Logic Diagram

The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.

Caption: Logic flow of intermolecular forces stabilizing the N-Acetyl-D-leucine amide crystal lattice.

Experimental Methodology

To obtain high-quality single crystals for X-ray diffraction or to use NALA-D as a reference standard, the following synthesis and crystallization protocol is recommended. This workflow ensures optical purity and minimizes racemization.

Synthesis Protocol

Objective: Synthesize N-Acetyl-D-leucine amide from D-leucine.

-

Acetylation (Schotten-Baumann conditions):

-

Dissolve D-Leucine (10 mmol) in 2M NaOH (cold).

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C while maintaining pH > 10 with NaOH.

-

Acidify with HCl to pH 2.0 to precipitate N-Acetyl-D-Leucine .

-

Checkpoint: Verify melting point (~176°C) and optical rotation.

-

-

Activation & Ammonolysis:

-

Dissolve N-Acetyl-D-Leucine in anhydrous THF.

-

Add N-Methylmorpholine (1.1 eq) and cool to -15°C.

-

Add Isobutyl Chloroformate (1.1 eq) to form the mixed anhydride (minimizes racemization compared to acyl chlorides).

-

After 15 min, bubble Anhydrous Ammonia gas or add Ammonium Hydroxide (conc.) into the reaction.

-

Stir at RT for 4 hours.

-

-

Purification:

-

Evaporate solvent.

-

Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate .

-

Crystallization for XRD

-

Method: Slow Evaporation.

-

Solvent System: Methanol or Ethanol/Water (95:5).

-

Conditions: Dissolve 50 mg of pure NALA-D in 2 mL of warm solvent. Filter through a 0.22 µm PTFE filter into a clean vial. Cover with parafilm pierced with 2-3 pinholes. Allow to stand at 20°C undisturbed for 3-5 days.

-

Expected Morphology: Colorless prisms or needles.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis pathway from D-Leucine to the target Amide.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: JAHZUN10 (N-Acetyl-L-leucine amide). [Link]

-

National Institute of Standards and Technology (NIST). N-Acetyl-L-leucine amide Phase Change Data. [Link]

-

PubChem. N-Acetyl-D-leucine amide (Compound Summary). [Link][1]

-

MDPI. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine.[2] (Source of JAHZUN10 citation). [Link]

Sources

An In-depth Technical Guide to N-Acetyl Amino Amides in Peptide Synthesis: A Focus on N-Acetyl-D-leucine Amide

Executive Summary

In the landscape of peptide-based therapeutics and research, terminal modifications are not mere chemical footnotes; they are critical determinants of a peptide's stability, bioactivity, and pharmacokinetic profile. N-terminal acetylation and C-terminal amidation are two of the most prevalent and impactful modifications employed in modern peptide synthesis. This guide provides a comprehensive technical overview of the rationale and methodologies behind these modifications, using N-Acetyl-D-leucine amide as a central case study. We will delve into the mechanistic underpinnings of why these modifications are chosen, provide detailed, field-proven protocols for their implementation via Solid-Phase Peptide Synthesis (SPPS), and explore the unique properties conferred by incorporating a D-amino acid at the N-terminus. This document is intended for researchers, chemists, and drug development professionals seeking to leverage terminal modifications to optimize peptide design and performance.

Part 1: The Strategic Imperative of Terminal Group Modifications

The native termini of a synthetic peptide—a free amine at the N-terminus and a carboxylic acid at the C-terminus—are often liabilities. They carry charges at physiological pH and are primary targets for exopeptidases, leading to rapid degradation and limited in-vivo efficacy. Strategic modification of these termini is a cornerstone of rational peptide design.

N-Terminal Acetylation: Beyond a Simple Cap

N-terminal acetylation involves replacing a terminal primary amine (-NH₂) with an acetyl group (-NHCOCH₃). This seemingly minor change has profound functional consequences.

-

Expertise & Causality: The primary driver for acetylation is the neutralization of the positive charge at the N-terminus.[1] This charge removal reduces electrostatic repulsion with negatively charged phospholipid bilayers, often enhancing a peptide's ability to cross cell membranes—a critical factor for intracellular drug targets.[1] Furthermore, approximately 85% of eukaryotic proteins are naturally N-terminally acetylated; thus, acetylating a synthetic peptide can more closely mimic the native structure of the protein segment it is designed to emulate.[1] From a stability standpoint, the acetyl group sterically blocks the action of aminopeptidases, enzymes that cleave peptides from the N-terminus, thereby significantly extending the peptide's circulatory half-life.[1][2]

-

Structural Implications: Acetylation can also induce or stabilize local secondary structures, particularly α-helices, near the N-terminus.[1] This conformational constraint can optimize the peptide's binding interface with its target receptor. However, this effect is sequence-dependent, and if the free N-terminal amine is a key part of the binding pharmacophore, acetylation can be detrimental to activity.[1]

C-Terminal Amidation: Enhancing Stability and Function

Replacing the C-terminal carboxylic acid with a primary amide (-CONH₂) is another crucial modification.

-

Expertise & Causality: Like acetylation, C-terminal amidation removes a negative charge, rendering the terminus neutral. This modification is frequently observed in naturally occurring peptide hormones and neuropeptides. The primary benefit is a marked increase in resistance to carboxypeptidases.[3] The process is most efficiently achieved during SPPS by selecting a resin that directly yields a C-terminal amide upon cleavage, such as a Rink Amide or Sieber Amide resin.[3][4] This approach integrates the modification directly into the synthesis workflow, ensuring high efficiency and purity.

Part 2: N-Acetyl-D-leucine Amide: A Model for Enhanced Stability

N-Acetyl-D-leucine amide serves as an excellent model compound that embodies the principles of both N-terminal acetylation and C-terminal amidation, with the added strategic advantage of a D-enantiomer.

Physicochemical Properties

The unique structure of N-Acetyl-D-leucine amide—a chiral D-amino acid core, an N-terminal acetyl cap, and a C-terminal primary amide—results in a neutral, non-ionic framework with predictable behavior.[5] The isobutyl side chain of leucine imparts significant hydrophobic character, balanced by the hydrogen-bonding capabilities of the dual amide groups.[5]

| Property | Value | Source |

| IUPAC Name | (2R)-2-acetamido-4-methylpentanamide | [6] |

| Molecular Formula | C₈H₁₆N₂O₂ | [6] |

| Molecular Weight | 172.22 g/mol | [6] |

| Polar Surface Area | 72.2 Ų | [5] |

| Stereochemistry | D-configuration at α-carbon | [6] |

Rationale for Use in Peptide Synthesis

Incorporating an N-Acetyl-D-leucine amide moiety at the N-terminus of a peptide is a deliberate strategy to maximize stability. The D-amino acid configuration renders the terminal peptide bond highly resistant to cleavage by standard proteases, which are stereospecific for L-amino acids. When combined with the inherent stability conferred by the acetyl cap and the use of a C-terminal amide on the full peptide, this creates a highly robust molecule, ideal for therapeutic applications requiring a longer half-life.

Part 3: Synthesis and Methodologies

The most efficient and common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu protection strategy.[4][7] The synthesis of a peptide capped with N-Acetyl-D-leucine follows this standard workflow, with specific steps for the final modifications.

Synthetic Strategy Overview

The synthesis begins by anchoring the C-terminal amino acid to a solid support (resin). The peptide chain is then elongated in a stepwise manner through cycles of deprotection and coupling. The incorporation of N-Acetyl-D-leucine is achieved by coupling Fmoc-D-Leucine as the final amino acid, followed by a terminal acetylation step.

Detailed Experimental Protocol: N-Terminal Acetylation

This protocol describes the final acetylation step (capping) on a resin-bound peptide following the final Fmoc deprotection. It is adapted from standard, well-established methodologies.[8]

Prerequisites: The peptide has been fully synthesized on a solid support (e.g., 0.1 mmol scale), and the N-terminal Fmoc group has been removed, exposing the free amine of the D-leucine residue.

Reagents:

| Component | Molarity/Conc. | Volume for 0.1 mmol | Purpose |

| Acetic Anhydride | ~10.6 M | 0.5 mL | Acetylating Agent |

| Diisopropylethylamine (DIEA) | ~5.8 M | 1.0 mL | Non-nucleophilic Base |

| N,N-Dimethylformamide (DMF) | - | 8.5 mL | Solvent |

Procedure:

-

Resin Preparation: Wash the deprotected peptide-resin thoroughly with DMF (3 x 10 mL) to remove residual piperidine. Drain the resin completely.

-

Prepare Acetylation Cocktail: In a separate vessel, prepare the capping solution by combining DMF, DIEA, and acetic anhydride. Add the reagents in this order to manage any exothermic reaction.

-

Causality Note: DIEA is used as a base to neutralize any residual acid and to scavenge the acetic acid byproduct of the reaction. It is non-nucleophilic and will not compete with the peptide's amine in reacting with acetic anhydride.[8]

-

-

Reaction: Add the acetylation cocktail to the peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

-

Monitoring (Optional but Recommended): To ensure complete reaction, a small sample of resin beads can be removed and tested with a ninhydrin test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete acetylation.

-

Washing: Upon completion, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:

-

DMF (3 x 10 mL)

-

Dichloromethane (DCM) (3 x 10 mL)

-

Methanol (MeOH) (2 x 10 mL)

-

-

Drying: Dry the capped peptide-resin under vacuum in preparation for cleavage.

Troubleshooting and Self-Validation

-

Incomplete Capping: If the ninhydrin test remains positive, the acetylation reaction was incomplete. This can be due to insufficient reagents or reaction time, or steric hindrance from a bulky peptide sequence. The protocol is self-validating in this case: simply repeat the acetylation step before proceeding.

-

Side Reactions: While acetylation is generally a clean reaction, potential side reactions during the synthesis of N-acetyl-leucine itself (not on-resin capping) can include racemization under harsh basic conditions or O-methylation if methylating agents are used.[9] The on-resin protocol described here with acetic anhydride is robust and minimizes these risks. The use of a D-amino acid from the start ensures the desired stereochemistry in the final product.

Part 4: Conclusion and Future Perspectives

The strategic capping of peptides, exemplified by the N-Acetyl-D-leucine amide structure, is a powerful tool for enhancing the drug-like properties of peptide-based molecules. By combining N-terminal acetylation, C-terminal amidation, and the incorporation of non-natural D-amino acids, researchers can systematically overcome the inherent metabolic liabilities of peptides. The methodologies presented in this guide, rooted in the well-established principles of SPPS, provide a reliable and efficient pathway to creating highly stabilized peptides. As the demand for sophisticated peptide therapeutics continues to grow, a deep, mechanistic understanding of these terminal modifications will remain essential for success in the field.

References

- Benchchem. N-Acetyl-N-methyl-D-leucine Synthesis - Technical Support Center.

- Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.

- Biosynth. Acetyl-L-leucine amide | 28529-34-2.

- LifeTein. Should My Peptide Be Acetylated?.

- Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports.

- New Drug Approvals. Levacetylleucine.

- Google Patents. WO2012038515A1 - Process for racemisation and acetylation of leucine.

- AAPPTec. Planning a Peptide Synthesis.

- Greenstein, J. P., & Winitz, M. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21122260, N-Acetyl-D-leucine amide.

- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Chem-Impex. Acetyl-L-leucine amide.

- CDN. N-Terminus Acetylation Protocol.

- Chemistry LibreTexts. 26.7: Peptide Synthesis.

- LKT Labs. N-Acetyl-D-Leucine.

- Ramkisson, S. Solid phase peptide synthesis: New resin and new protecting group. CORE.

- Chemistry LibreTexts. 25.8: Peptide Synthesis.

- Tugyi, R., et al. (2005). The effect of cyclization on the enzymatic degradation of a peptide corresponding to the 279–287 sequence of glycoprotein D of herpes simplex virus. Journal of Peptide Science.

- Wong, N. (2018). Solid Phase Peptide Synthesis. Scholarly Commons - University of the Pacific.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.

- Sohtome, Y., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications.

- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Acetyl-D-leucine amide | C8H16N2O2 | CID 21122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for the synthesis of N-Acetyl-D-leucine amide

Abstract

This application note details a robust protocol for the synthesis of N-Acetyl-D-leucine amide (Ac-D-Leu-NH₂) , a chiral derivative of D-leucine with emerging relevance in neurological research. Unlike standard peptide coupling, the synthesis of N-acetylated amino acid amides presents a specific chemical hazard: racemization via azlactone formation . This guide prioritizes a Three-Step Ester Ammonolysis Route , which circumvents the high-risk activation of N-acetylated carboxylic acids, ensuring high optical purity (>99% ee).

Introduction & Strategic Analysis

Clinical & Chemical Context

While the racemic mixture N-acetyl-DL-leucine (Tanganil) is a well-established vestibular suppressant, recent research has focused on the distinct pharmacokinetics and pharmacodynamics of the individual enantiomers.[1] The D-enantiomer (N-Acetyl-D-leucine) and its amide derivatives are critical tools for probing stereoselective interactions in lysosomal storage disorders (e.g., Niemann-Pick Type C) and ataxia.

The "Azlactone" Challenge

A common error in synthesizing this compound is attempting to couple N-Acetyl-D-leucine directly with ammonia using standard coupling agents (e.g., EDC/NHS or HATU).

-

The Problem: Unlike urethane protecting groups (Boc, Cbz), the N-acetyl group participates in the cyclization of the activated carboxylate to form an oxazolone (azlactone) intermediate.

-

The Consequence: This intermediate has a highly acidic

-proton, leading to rapid racemization.[2] The final product would be contaminated with the L-isomer, compromising biological data.

Selected Strategy: To ensure scientific integrity, this protocol utilizes the Ester Ammonolysis Route . By converting the carboxyl group to a methyl ester before amide formation, we avoid the activation step entirely during amidation, preserving the stereocenter.

Synthetic Workflow Visualization

The following diagram outlines the chosen synthetic pathway (Green) versus the high-risk pathway (Red) to demonstrate the logic behind the protocol design.

Figure 1: Comparison of Synthetic Strategies. The Green path (Ester Ammonolysis) is selected to prevent racemization inherent in the Red path (Direct Activation).

Materials & Equipment

| Category | Item | Grade/Specification |

| Reagents | D-Leucine | >99% (Chiral grade) |

| Thionyl Chloride (SOCl₂) | ReagentPlus, ≥99% | |

| Methanol (MeOH) | Anhydrous | |

| Acetic Anhydride (Ac₂O) | ≥99% | |

| Ammonia (NH₃) | 7N solution in Methanol | |

| Triethylamine (Et₃N) | ≥99% | |

| Solvents | Dichloromethane (DCM) | HPLC Grade |

| Ethyl Acetate / Hexanes | ACS Grade (for workup) | |

| Equipment | Rotary Evaporator | Vacuum < 10 mbar |

| Polarimeter | Sodium D-line (589 nm) | |

| Inert Gas Line | Nitrogen or Argon |

Step-by-Step Protocol

Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride

Objective: Protect the carboxylic acid as a methyl ester.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4][5][6]

-

Solvation: Suspend D-Leucine (5.0 g, 38.1 mmol) in anhydrous Methanol (50 mL) . Cool the suspension to 0°C in an ice bath.

-

Activation: Dropwise, add Thionyl Chloride (3.3 mL, 45.7 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.

-

Isolation: Triturate the resulting solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.[6][7]

-

Yield: ~95% as a white solid.

-

Checkpoint: Check TLC (ninhydrin stain) to ensure D-Leucine consumption.[8]

-

Step 2: N-Acetylation

Objective: Introduce the acetyl group without hydrolyzing the ester.

-

Setup: Dissolve the D-Leucine Methyl Ester HCl (from Step 1) in Dichloromethane (DCM, 60 mL) in a clean RBF. Cool to 0°C.[3]

-

Neutralization: Add Triethylamine (11.7 mL, 84 mmol) dropwise. The mixture will become slightly turbid (Et₃N·HCl salts).

-

Acetylation: Add Acetic Anhydride (4.3 mL, 45 mmol) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup:

-

Wash the organic layer sequentially with: 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine (30 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Product:N-Acetyl-D-Leucine Methyl Ester (Colorless oil or low-melting solid). Use directly in Step 3.

-

Step 3: Ammonolysis to N-Acetyl-D-Leucine Amide

Objective: Convert the ester to the primary amide under mild conditions.

-

Reaction: Dissolve the N-Acetyl-D-Leucine Methyl Ester in 7N Ammonia in Methanol (40 mL) .

-

Incubation: Seal the flask tightly (or use a pressure tube) and stir at Room Temperature for 24–48 hours.

-

Note: Monitoring by TLC is crucial here (Mobile Phase: 10% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by the amide spot (lower Rf).

-

-

Purification:

-

Concentrate the mixture to dryness in vacuo.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/methanol and precipitate with diethyl ether or ethyl acetate.

-

Filter the white crystalline solid and dry under high vacuum for 12 hours.

-

Analytical Validation (QC)

To certify the product for research use, the following specifications must be met.

| Parameter | Specification | Method |

| Appearance | White Crystalline Powder | Visual |

| Purity | > 98.0% | HPLC (C18 column, AcCN/H₂O gradient) |

| Melting Point | 129 – 135 °C | Capillary Method [1] |

| Optical Rotation | [α]²⁴D = +21 ± 1° (c=1, MeOH) | Polarimeter (Note: L-isomer is -21°) [1] |

| Identity | ¹H NMR confirms structure | 400 MHz NMR (DMSO-d₆) |

¹H NMR Reference Data (DMSO-d₆):

-

7.95 (br s, 1H, NH), 7.30 (br s, 1H, NH), 6.90 (br s, 1H, NH), 4.25 (m, 1H,

Troubleshooting & Optimization

-

Issue: Low Yield in Step 3 (Ammonolysis).

-

Cause: Reaction time too short or ammonia concentration too low.

-

Fix: Use fresh 7N NH₃/MeOH. If reaction is slow, gently warm to 35-40°C, but do not exceed 50°C to avoid degradation.

-

-

Issue: Product is sticky/oily.

-

Cause: Residual solvent or incomplete acetylation.

-

Fix: Triturate vigorously with cold diethyl ether. If oil persists, perform a rapid silica plug filtration (10% MeOH/DCM).

-

-

Issue: Low Optical Rotation (< +20°).

-

Cause: Partial racemization.

-

Fix: Ensure Step 2 (Acetylation) was kept cold (0°C) during addition. If using Route A (Direct coupling), switch immediately to the Ester Route described above.

-

References

-

National Institute of Standards and Technology (NIST). N-acetyl (l)-leucine amide Properties. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

-

PubChem.[4][5][9] N-Acetyl-D-leucine amide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules, 28(2), 581. (Demonstrates azlactone mechanism). Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. General Procedure for Mixed Anhydride Coupling. Org. Synth. Coll. Vol. 5, p. 1. (Classic reference for peptide coupling risks). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 7. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

- 8. rsc.org [rsc.org]

- 9. N-Acetyl-D-leucine amide | C8H16N2O2 | CID 21122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enzymatic Hydrolysis Assay Methods for N-Acetyl-D-leucine Amide

Executive Summary & Scientific Context

N-Acetyl-D-leucine amide is a dual-functionalized chiral substrate utilized primarily to probe enzymatic stereospecificity and catalytic mechanisms. Unlike its L-isomer (a classic substrate for

-

Biocatalyst Screening: Identifying D-stereospecific enzymes (e.g., D-aminoacylases or D-amidases) for the industrial production of D-amino acids.[1]

-

Stability Profiling: Validating the proteolytic resistance of D-amino acid derivatives in peptide therapeutics.

-

Mechanistic Studies: Investigating the "stereochemical gatekeeping" of serine proteases and amidohydrolases.

This guide provides two orthogonal methodologies for assaying the enzymatic hydrolysis of N-Acetyl-D-leucine amide: a High-Performance Liquid Chromatography (HPLC) method for precise quantitation and metabolite identification, and a Colorimetric Differential Assay for high-throughput screening of specific cleavage events (deamidation vs. deacetylation).

Mechanistic Pathways & Experimental Logic

To design a valid assay, one must understand the potential cleavage sites. N-Acetyl-D-leucine amide contains two hydrolyzable bonds. The assay selection depends on which enzymatic activity is being targeted.

Hydrolysis Pathways[2]

-

Path A (C-Terminal Deamidation): Mediated by Amidases (EC 3.5.1.4) or Peptide Amidases.

-

Reaction:

-

Detection: Release of Ammonia (Berthelot reaction) or HPLC shift.

-

-

Path B (N-Terminal Deacetylation): Mediated by Acylases (e.g., D-Aminoacylase, EC 3.5.1.81).[1]

-

Reaction:

-

Detection: Appearance of a Primary Amine (Ninhydrin/TNBS) or HPLC shift.

-

Figure 1: Potential enzymatic hydrolysis pathways for N-Acetyl-D-leucine amide. Path A releases ammonia; Path B releases a free primary amine.

Method A: Reverse-Phase HPLC (Gold Standard)

Purpose: Quantitative separation of substrate, intermediates, and products. This is the preferred method for kinetic constants (

Materials & Equipment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid (or 0.1% TFA) in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV Absorbance at 210 nm (peptide bond detection).

Protocol

-

Preparation of Standards:

-

Dissolve N-Acetyl-D-leucine amide (Substrate) and N-Acetyl-D-leucine (Product A) in 50:50 Methanol:Water to 1 mM stock.

-

Create a calibration curve (10 µM – 500 µM).

-

-

Enzymatic Reaction:

-

Buffer: 50 mM Phosphate Buffer, pH 7.5 (adjust based on enzyme optimum).

-

Setup: In a microcentrifuge tube, mix 900 µL Buffer + 50 µL Enzyme Solution. Incubate at 37°C for 5 min.

-

Start: Add 50 µL Substrate Stock (Final conc: 1 mM).

-

Sampling: At

min, remove 100 µL aliquots.

-

-

Quenching:

-

Immediately add aliquot to 100 µL Ice-cold Acetonitrile containing 0.1% TFA.

-

Vortex and centrifuge at 12,000 x g for 5 min to precipitate protein.

-

-

Analysis:

-

Inject 10 µL of supernatant.

-

Gradient: Isocratic 10% B for 5 min, then gradient to 60% B over 10 min.

-

Note: The amide (less polar) typically elutes after the acid (more polar) in acidic conditions, but N-acetylation increases retention. Verify elution order with standards.

-

Data Processing

Calculate the hydrolysis rate (

Method B: Colorimetric Differential Screening

Purpose: High-throughput screening (HTS) to distinguish between Amidase (Path A) and Acylase (Path B) activity without HPLC.

Path A Detection: Ammonia Release (Berthelot Assay)

Detects cleavage of the C-terminal amide.

-

Reagent A: 0.1 M Phenol + 0.2 g/L Sodium Nitroprusside in water.

-

Reagent B: 0.1 M NaOH + 0.1% Sodium Hypochlorite (NaClO).

-

Protocol:

-

Perform enzymatic reaction (50 µL volume) in a 96-well plate.

-

Add 50 µL Reagent A, then 50 µL Reagent B.

-

Incubate 30 min at 37°C (Dark).

-

Measure Absorbance at 630 nm .

-

Result: Blue color indicates Amidase activity.

-

Path B Detection: Primary Amine Release (TNBS Assay)

Detects cleavage of the N-terminal acetyl group.

-

Reagent: 0.01% TNBS (Trinitrobenzenesulfonic acid) in 0.1 M Sodium Bicarbonate (pH 8.5).

-

Protocol:

-

Perform enzymatic reaction (50 µL).

-

Add 50 µL TNBS Reagent.

-

Incubate 30 min at 37°C.

-

Add 50 µL 10% SDS and 25 µL 1N HCl to stop/stabilize.

-

Measure Absorbance at 340-420 nm .

-

Result: Orange/Yellow color indicates Acylase activity (generation of free N-terminus).

-

Troubleshooting & "Self-Validating" Controls

To ensure scientific integrity, every assay run must include the following controls:

| Control Type | Composition | Purpose |

| Blank (Substrate) | Buffer + Substrate (No Enzyme) | Detects spontaneous hydrolysis (chemical instability). |

| Blank (Enzyme) | Buffer + Enzyme (No Substrate) | Corrects for background signal from enzyme buffer components. |

| Stereo-Control | Enzyme + N-Acetyl-L-leucine amide | Validates stereospecificity.[2] (e.g., Chymotrypsin should hydrolyze L, but not D). |

| Positive Control | Known Amidase + Acetamide | Confirms the detection reagents (Berthelot/TNBS) are working. |

Workflow Diagram

Figure 2: Decision matrix and workflow for characterizing N-Acetyl-D-leucine amide hydrolysis.

References

-

Sielc Technologies. (2018). Separation of Acetyl-L-leucine on Newcrom R1 HPLC column.Link

-

Cayman Chemical. (2023). N-acetyl-D-Leucine Product Information & Amidohydrolase Substrate Data.[3][4]Link

-

Sigma-Aldrich. (2023). N-Acetyl-D-leucine: Substrate for D-aminoacylase.[1][3]Link

-

Nomura, D. K., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. (Discussion of PM20D1 amidase activity). J. Am. Chem. Soc.Link

-

Cuzin, F., et al. (1967). Enzymatic hydrolysis of N-substituted aminoacyl-tRNA. (Methodology for N-acetyl-leucine detection). PNAS.Link

Sources

Application Note: N-Acetyl-D-leucine Amide as a Substrate for D-Stereospecific Amidases

This Application Note is designed for researchers in biocatalysis and protein engineering. It addresses the specific challenge of using N-Acetyl-D-leucine amide —a double-protected amino acid derivative—as a substrate to probe, assay, or industrially utilize D-stereospecific amidases .

) Target Enzyme Class: D-Stereospecific Amidases (EC 3.5.1.81 / Peptide Amidases)Introduction & Mechanistic Insight

The Substrate Challenge

N-Acetyl-D-leucine amide represents a unique challenge in biocatalysis. Unlike standard D-amino acid amides (e.g., D-Leucinamide), which are the canonical substrates for D-amidases from organisms like Ochrobactrum anthropi, this substrate possesses an N-acetyl blocking group .

This structural feature serves two critical research purposes:

-

Active Site Mapping: It probes the "S1" subsite tolerance of D-amidases. Standard D-amidases require a free

-amino group for substrate anchoring. Activity against N-acetylated variants indicates a "peptide-amidase" like mechanism or significant active site plasticity. -

Pharmaceutical Synthesis: The hydrolysis product, N-Acetyl-D-leucine , is a pharmacologically active compound (e.g., Tanganil, used for vertigo). Enzymatic resolution of the racemic amide (N-Ac-DL-Leu-NH

) offers a green route to this drug, bypassing the need for harsh chemical acetylation of resolved D-leucine.

The Enzymatic Pathway

The target reaction is the C-terminal hydrolysis of the amide bond, releasing ammonia and the free carboxylic acid, while retaining the N-acetyl group.

Figure 1: Reaction pathway for the hydrolysis of N-Acetyl-D-leucine amide.[1] The enzyme attacks the C-terminal amide, releasing ammonia.

Materials & Preparation

Substrate Specifications

-

Compound: N-Acetyl-D-leucine amide[2]

-

CAS: 21122260 (D-isomer specific) or derived from 28529-34-2 (L-isomer)

-

Solubility: Moderate in water; highly soluble in DMSO/Methanol.

-

Note: For enzymatic assays, avoid >5% DMSO as it may denature specific amidases.

-

Buffer Selection

D-amidases typically exhibit optimal activity between pH 7.0 and 9.0.

-

Standard Buffer: 50 mM Potassium Phosphate (pH 7.5) or Tris-HCl (pH 8.0).

-

Co-factors: Many D-amidases are metalloenzymes (Zn

dependent). Supplement buffer with 0.1 mM ZnCl

Protocol 1: High-Throughput Screening (Colorimetric)

Objective: Rapidly identify active enzyme variants (lysates or purified) capable of hydrolyzing the amide bond.

Principle: Detection of released Ammonia (NH

Workflow

-

Substrate Stock: Prepare 100 mM N-Ac-D-Leu-NH

in 50% DMSO. -

Reaction Mix (96-well plate):

-

10 µL Substrate Stock (Final conc: 5 mM)

-

170 µL Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM ZnCl

) -

20 µL Enzyme Sample (Lysate or 1 mg/mL purified enzyme)

-

-

Incubation: Seal plate. Incubate at 30°C for 2–16 hours (shaking at 600 rpm).

-

Quenching & Development:

-

Add 40 µL Reagent A (Phenol/Nitroprusside solution).

-

Add 40 µL Reagent B (Alkaline Hypochlorite).

-

Incubate 30 mins at RT (protect from light).

-

-

Read: Measure Absorbance at 630 nm .

Validation:

-

Positive Control: D-Leucinamide (standard substrate) to verify enzyme viability.

-

Negative Control: N-Acetyl-L-leucine amide (to confirm D-stereospecificity) and No-Enzyme blank.

Protocol 2: Stereoselectivity Analysis (Chiral HPLC)

Objective: Quantify enantiomeric excess (ee) and conversion. This is critical to prove the enzyme is D-stereospecific and not a general amidase.

Method Parameters

-

Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

-

Rationale: These columns effectively separate N-acetylated amino acid derivatives.

-

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-